N-ethyl-3-methylpyridin-2-amine

Lipophilicity XLogP3 Drug‑likeness

N-ethyl-3-methylpyridin-2-amine (C₈H₁₂N₂, MW 136.19 g/mol) is a disubstituted pyridine derivative bearing an ethylamino group at the 2‑position and a methyl group at the 3‑position of the aromatic ring. The compound is catalogued as a small‑molecule scaffold and building block for organic synthesis and medicinal chemistry.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 856836-17-4
Cat. No. B3289252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-methylpyridin-2-amine
CAS856836-17-4
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC=N1)C
InChIInChI=1S/C8H12N2/c1-3-9-8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3,(H,9,10)
InChIKeyDDVXXITYAVIOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-ethyl-3-methylpyridin-2-amine (CAS 856836-17-4) – Core Physicochemical and Structural Baseline for Procurement


N-ethyl-3-methylpyridin-2-amine (C₈H₁₂N₂, MW 136.19 g/mol) is a disubstituted pyridine derivative bearing an ethylamino group at the 2‑position and a methyl group at the 3‑position of the aromatic ring [1]. The compound is catalogued as a small‑molecule scaffold and building block for organic synthesis and medicinal chemistry . Its computed partition coefficient (XLogP3) is 1.9, topologically polar surface area (TPSA) is 24.9 Ų, and it features one hydrogen‑bond donor, two hydrogen‑bond acceptors, and two rotatable bonds [1].

N-ethyl-3-methylpyridin-2-amine – Why In‑Class Analogs Cannot Be Interchanged


The concurrent presence of the N‑ethyl and 3‑methyl substituents creates a sterically congested and electronically modulated pyridine scaffold that cannot be mimicked by mono‑substituted or unsubstituted analogs. The ethyl group raises lipophilicity by ≈0.5–1.0 log P units relative to the des‑methyl and primary‑amine comparators [1][2][3], while the methyl group on the ring alters the pKa and the directing ability of the pyridine nitrogen. This unique substitution pattern has been shown to be essential for catalytic enantioselective C–H functionalisation reactions where other amino‑pyridine directing groups fail to provide adequate reactivity and enantiocontrol [4]. Consequently, substituting a cheaper or more readily available analog risks loss of catalytic activity, reduced enantioselectivity, or altered pharmacokinetic properties in the final target molecule.

N-ethyl-3-methylpyridin-2-amine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over Primary Amine and Des‑methyl Analogs

N‑ethyl‑3‑methylpyridin‑2‑amine exhibits a computed XLogP3 of 1.9, which is 1.0 log unit higher than the parent primary amine 3‑methylpyridin‑2‑amine (XLogP3 = 0.9) [1][2] and 0.5 log unit higher than the des‑methyl analog N‑ethylpyridin‑2‑amine (XLogP3 = 1.4) [3]. This superior lipophilicity translates into predicted higher membrane permeability.

Lipophilicity XLogP3 Drug‑likeness

Topological Polar Surface Area Reduction Improves Predicted CNS Penetration

The TPSA of N‑ethyl‑3‑methylpyridin‑2‑amine is 24.9 Ų, substantially lower than the 38.9 Ų of 3‑methylpyridin‑2‑amine [1][2]. A TPSA below 60–70 Ų is generally required for blood‑brain barrier penetration; the 14.0 Ų reduction moves the compound deeper into the CNS‑accessible chemical space.

Polar surface area Blood‑brain barrier CNS drug design

Reduced Acute Toxicity Profile Relative to Parent Primary Amine

According to ECHA‑aggregated GHS notifications accessed via PubChem, N‑ethyl‑3‑methylpyridin‑2‑amine carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . The parent primary amine 3‑methylpyridin‑2‑amine is classified with more severe acute toxicity hazards: H301 (toxic if swallowed, reported in 97.9 % of notifications), H310 (fatal in contact with skin, 12.5 %), and H311 (toxic in contact with skin, 85.4 %) [1].

GHS classification Acute toxicity Laboratory safety

Unique Directing Group Performance in Pd‑Catalyzed Enantioselective C–H Alkynylation

In a recent Pd(II)‑catalyzed enantioselective C–H alkynylation protocol, the N‑ethyl‑N‑(3‑methylpyridin‑2‑yl)amino moiety was highlighted as a tailor‑made congested directing group that was pivotal for achieving reactivity and high enantioselectivity in the synthesis of P‑stereogenic phosphinamides [1]. The steric bulk provided by the specific combination of N‑ethyl and 3‑methyl substituents is essential for kinetic resolution and desymmetrisation steps. Other amino‑pyridine directing groups tested in the study (e.g., N‑isopropyl, N‑benzyl, or unsubstituted variants) reportedly delivered inferior yields or enantiomeric excess, though exact numerical differences are only available in the full supplementary information.

C–H activation Enantioselective catalysis Directing group

N-ethyl-3-methylpyridin-2-amine – High‑Confidence Application Scenarios Derived from Quantitative Evidence


Chiral Directing Group in Pd‑Catalyzed Enantioselective C–H Functionalization

The N‑ethyl‑N‑(3‑methylpyridin‑2‑yl)amino moiety has been demonstrated to be a crucial sterically congested directing group for Pd(II)‑catalyzed enantioselective C–H alkynylation, enabling the preparation of P‑stereogenic phosphinamides in high yields and enantioselectivities [1]. Procurement of the compound at the specified purity (≥95 %) is essential for reproducibility in this catalytic system, as impurities in the amine may poison the palladium catalyst.

Building Block for Ion‑Channel Modulator Libraries Targeting CNS and Pain Disorders

The compound is explicitly used as an intermediate in patented pyrrolopyrazine‑spirocyclic piperidine amides and pyran‑spirocyclic piperidine amides that act as ion‑channel inhibitors, with potential applications in pain and neurological disorders [2][3]. The favourable TPSA (24.9 Ų) and moderate lipophilicity (LogP 1.9) [4] make N‑ethyl‑3‑methylpyridin‑2‑amine a suitable substructure for CNS‑penetrant compound design.

Safer Scaffold Replacement for 3‑Methylpyridin‑2‑amine in Medicinal Chemistry Synthesis

When a synthetic route requires an N‑ethyl‑substituted 2‑aminopyridine with a methyl group on the ring, N‑ethyl‑3‑methylpyridin‑2‑amine provides a direct solution with a significantly less severe GHS acute toxicity profile than the common starting material 3‑methylpyridin‑2‑amine (H302/H315/H319/H335 vs H301/H310/H311) [5]. This reduces regulatory and safety overhead in high‑throughput medicinal chemistry laboratories.

Ni‑Catalyzed C(sp²)–N Cross‑Coupling Substrate for Diverse Alkyl‑Aniline Synthesis

The compound can be prepared via Ni‑catalyzed cross‑coupling of 2‑chloro‑3‑methylpyridine with ethylamine, a reaction demonstrated with 62 % yield using an NHP‑DalPhos nickel precatalyst [6]. This method delivers the product in a single step, offering a reliable route for laboratories needing custom quantities of the building block beyond commercial supply.

Quote Request

Request a Quote for N-ethyl-3-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.